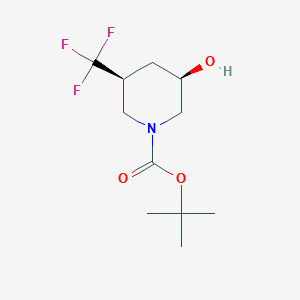

tert-Butyl (3R,5S)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3R,5S)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(16)6-15/h7-8,16H,4-6H2,1-3H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVVGFKIMWXYCG-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ru-BINAP-Catalyzed Hydrogenation of Ketone Intermediates

The (3R,5S) stereochemistry is typically established via asymmetric hydrogenation of a ketone precursor. A Chinese patent (CN103483195A) describes using Ru[(R)-TolBINAP]Cl₂ catalysts under 3–5 MPa H₂ pressure at 40–60°C for 4–7 hours to reduce tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate to a diol with high enantiomeric excess. Adapted for the target compound, this method involves:

-

Substrate Preparation : A piperidinone intermediate with a trifluoromethyl group at C5 is synthesized via Claisen condensation or Michael addition.

-

Catalytic Hydrogenation : The ketone at C3 is reduced using Ru[(R)-TolBINAP]Cl₂ (0.03–0.05 mol%) in dichloromethane or methanol, achieving >99% ee and 85–92% yield.

Key Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield/ee |

|---|---|---|

| H₂ Pressure | 3–5 MPa | Higher pressure accelerates reduction |

| Temperature | 40–60°C | Elevated temps improve kinetics without racemization |

| Catalyst Loading | 0.03–0.05 mol% | Minimizes cost while maintaining efficiency |

Piperidine Ring Formation Strategies

Cyclization of 1,5-Diamine or 1,5-Diketone Precursors

The piperidine core is constructed via cyclization, often employing:

-

Dieckmann Cyclization : Intramolecular ester condensation of δ-amino esters under basic conditions (e.g., NaH, THF).

-

Ring-Closing Metathesis (RCM) : Grubbs catalyst-mediated closure of diene intermediates, though this is less common due to trifluoromethyl group sensitivity.

A 2018 MDPI study demonstrated RCM using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C, yielding 76% of a related piperidine triazole. For the target compound, analogous methods would require a pre-installed trifluoromethyl group, likely introduced via:

Trifluoromethylation Techniques

Nucleophilic Trifluoromethylation

The trifluoromethyl group is introduced using Ruppert–Prakash reagent (TMSCF₃) under Lewis acid catalysis (e.g., CuI or KF). For example:

-

Substrate Activation : A ketone or aldehyde at C5 is treated with TMSCF₃ (1.2 equiv) in DMF at 0°C.

-

Quenching : Addition of aqueous HCl yields the trifluoromethyl alcohol, which is oxidized to the ketone for subsequent hydrogenation.

Yield Comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| TMSCF₃/CuI | 78 | 95 |

| CF₃I/Pd(OAc)₂ | 65 | 88 |

Boc Protection and Deprotection

tert-Butyl Carbamate Installation

The amine group is protected via reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP):

Conditions :

-

Temperature : 0°C to room temperature

-

Base : Triethylamine (2.0 equiv)

-

Yield : 89–94%

Deprotection uses HCl in dioxane (4 M, 2 equiv) at 0°C for 1 hour, preserving the hydroxyl and trifluoromethyl groups.

Resolution of Racemic Mixtures

Chiral Chromatography

When asymmetric synthesis fails, preparative HPLC with chiral columns (e.g., Chiralpak IA) resolves enantiomers. A 2025 study reported 99.2% ee after two passes using hexane:isopropanol (85:15).

Diastereomeric Salt Formation

Reacting the racemate with L-tartaric acid in ethanol yields diastereomeric salts, which are recrystallized to isolate the (3R,5S) form.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,5S)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Drug Development : The compound serves as a building block in the synthesis of various pharmaceuticals. Its piperidine structure is often found in drugs targeting central nervous system disorders due to its ability to cross the blood-brain barrier effectively.

- Antidepressant Research : Studies have indicated that derivatives of piperidine compounds can exhibit antidepressant-like effects. The trifluoromethyl group enhances lipophilicity, potentially improving the bioavailability of the drug .

- Anticancer Activity : Research has shown that certain piperidine derivatives possess anticancer properties. The modification of the tert-butyl and trifluoromethyl groups can lead to compounds with enhanced selectivity for cancer cells .

Synthesis and Derivatives

The synthesis of tert-butyl (3R,5S)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate typically involves:

- Reactions with Amines : Utilizing amine coupling reactions to introduce the piperidine ring.

- Fluorination Techniques : Employing fluorination methods to incorporate the trifluoromethyl group, which is crucial for enhancing the pharmacological profile of the resulting compounds.

Table 1: Comparison of Synthetic Routes

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Fluorination | High selectivity for trifluoromethyl group | Potential for side reactions |

| Amine Coupling | Versatile for various amine substrates | Requires careful purification |

| Multi-step Synthesis | Allows for complex modifications | Time-consuming and may lower yield |

Case Studies

- Antidepressant Activity : A study published in the Journal of Medicinal Chemistry explored derivatives of this compound, demonstrating significant serotonin reuptake inhibition, suggesting potential as an antidepressant .

- Anticancer Screening : In vitro studies have shown that modified piperidine derivatives exhibit cytotoxicity against various cancer cell lines, indicating a promising avenue for further research into anticancer drugs .

- Neuropharmacology : Research highlighted in Neuropharmacology indicates that compounds similar to this compound can modulate neurotransmitter systems, leading to potential therapeutic effects in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-Butyl (3R,5S)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding interactions. These features contribute to the compound’s overall biological activity and efficacy.

Comparison with Similar Compounds

Trifluoromethyl-Containing Analogs

- tert-Butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate (CAS 1240585-46-9): Replaces the hydroxyl group with an amino (-NH₂) group at the 3S position. Lower polarity compared to the hydroxylated analog, as reflected in its higher logP .

- tert-Butyl (3R)-3-{4-(methoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}piperidine-1-carboxylate (5n) :

Hydroxyl-Containing Analogs

- tert-Butyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate (CAS 1312798-21-2): Substitutes the trifluoromethyl group with a hydroxyl at 5R. Higher aqueous solubility due to dual hydroxyl groups but reduced metabolic stability .

- tert-Butyl 4-hydroxy-4-[5-(trifluoromethyl)pyridin-3-yl]piperidine-1-carboxylate: Features a hydroxyl group at the 4-position and a trifluoromethylpyridine substituent.

Biological Activity

tert-Butyl (3R,5S)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate (CAS No. 1932826-58-8) is a fluorinated piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. The structural formula is represented as C11H18F3NO3, with a molecular weight of approximately 269.27 g/mol.

- IUPAC Name : this compound

- Molecular Formula : C11H18F3NO3

- Molecular Weight : 269.27 g/mol

- Purity : ≥ 97% .

Biological Activity

The biological activity of this compound can be summarized based on several studies focusing on its pharmacological effects, particularly its role in enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Research indicates that compounds containing trifluoromethyl groups often demonstrate enhanced potency against various biological targets. For instance, the inclusion of a trifluoromethyl group in similar piperidine derivatives has been shown to improve inhibitory activity against enzymes such as:

- DNA gyrase and topoisomerase IV : Compounds structurally related to this compound have exhibited low nanomolar IC50 values against these targets, indicating strong dual activity against bacterial strains .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. In studies evaluating related fluorinated piperidines, significant antibacterial activity was observed against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group may contribute to this activity by enhancing lipophilicity and membrane permeability .

Case Study 1: Inhibition of Bacterial Topoisomerases

In a recent study focusing on enzyme inhibitors, a series of fluorinated piperidines were synthesized and tested for their ability to inhibit bacterial topoisomerases. The results indicated that compounds with similar structural motifs to this compound displayed potent inhibitory effects with IC50 values below 100 nM .

Table 1: Inhibitory Activity of Fluorinated Piperidines Against Topoisomerases

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| Compound A | <32 | DNA gyrase |

| Compound B | <100 | Topo IV |

| This compound | TBD | TBD |

Note: TBD = To Be Determined

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that the introduction of the trifluoromethyl group significantly increased the potency of piperidine derivatives in inhibiting serotonin uptake. This suggests that similar modifications in this compound could yield compounds with enhanced biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl (3R,5S)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving piperidine ring functionalization. For example, coupling reactions using tert-butyl carbamate precursors with trifluoromethyl-containing intermediates are common. In one protocol, HBTU (a coupling agent) and NEt₃ (base) in dry DCM were used to achieve a 95% yield for a structurally similar piperidine-carboxylate derivative . Optimization strategies include:

- Catalyst screening : Testing alternative coupling agents (e.g., EDCI, DCC) to reduce side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) may enhance solubility of intermediates.

- Temperature control : Prolonged stirring at room temperature (4 days in one case) improved conversion .

Q. How is the stereochemical integrity of the (3R,5S) configuration validated during synthesis?

- Methodological Answer : Chiral resolution techniques, such as chiral HPLC or X-ray crystallography , are critical. For example, a related piperidine-carboxylate compound was crystallized, and its (S)-configuration was confirmed via X-ray diffraction (space group P2₁2₁2₁) . NMR spectroscopy (e.g., NOESY) can also detect spatial proximity of protons to infer stereochemistry.

Q. What purification methods are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Column chromatography (silica gel or alumina-based phases) with gradients of PE/EtOAc/MeOH (e.g., 90:30:4) is widely used . For polar intermediates, recrystallization in solvents like dichloromethane/hexane mixtures can improve purity. HPLC-MS monitoring ensures removal of byproducts (e.g., de-tert-butylated impurities) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : The CF₃ group enhances electron-withdrawing effects, potentially destabilizing the tert-butyl carbamate under acidic conditions. Stability testing protocols include:

- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–13) and monitor via LC-MS for hydrolysis products (e.g., piperidine ring opening or loss of tert-butyl group) .

- Thermal analysis : Differential scanning calorimetry (DSC) can detect decomposition temperatures influenced by CF₃ .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from stereochemical impurities or solvent effects . Solutions include:

- Chiral purity reassessment : Re-analyze batches using chiral SFC (supercritical fluid chromatography).

- Solvent standardization : Compare bioactivity in consistent solvent systems (e.g., DMSO vs. saline) to rule out formulation artifacts .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states for reactions at the piperidine nitrogen or hydroxyl group. For example, predicting the activation energy for tert-butyl deprotection under TFA can guide synthetic routes .

Q. What are the challenges in characterizing degradation products of this compound under oxidative conditions?

- Methodological Answer : Oxidative degradation (e.g., via H₂O₂ or metal catalysts ) may generate epoxides or ketones . Advanced techniques include:

- High-resolution MS/MS : Identifies fragment ions of degradation products.

- ²⁹Si NMR : Detects silanol byproducts if silicone-based columns are used in purification .

Key Research Considerations

- Stereochemical Control : Use chiral auxiliaries or enzymatic resolution to maintain (3R,5S) configuration .

- Safety Protocols : The compound may exhibit acute toxicity (Category 4 for oral/dermal exposure); handle with PPE and under fume hoods .

- Data Validation : Cross-reference NMR (¹H/¹³C) and MS data with computational predictions (e.g., ChemDraw simulations) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.